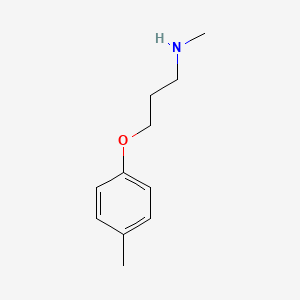

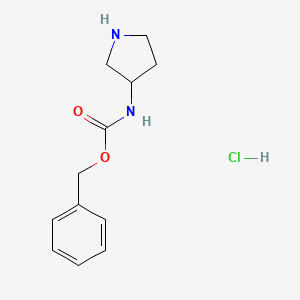

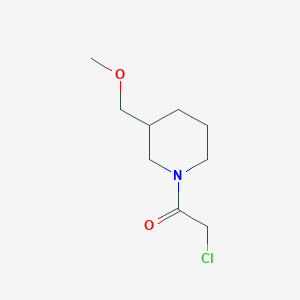

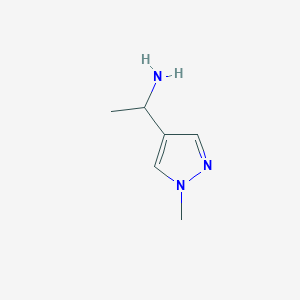

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, also known as 2-CME, is a synthetic compound that belongs to the piperidin-1-yl-ethanone family. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. 2-CME is widely used in scientific research, especially in the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- A study demonstrates the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, which can undergo various reactions to yield compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural and Spectroscopic Characterization

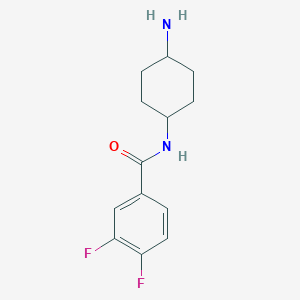

- Research includes the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, a compound with a similar structure, characterized using various spectroscopic methods (Govindhan et al., 2017).

Antibacterial and Antimicrobial Studies

- Another related compound, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, has been synthesized and evaluated for antimicrobial activity, showing potential as new lead molecules in antibacterial research (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Crystallographic Analysis

- Research on a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, includes the structural characterization of a compound similar to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone (Eckhardt et al., 2020).

Enaminones and Hydrogen-bonding Patterns

- A study on enaminones, compounds related to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, focuses on their hydrogen-bonding patterns, which are crucial for understanding the compound's properties (Balderson et al., 2007).

properties

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMZIDMISUVNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)